![molecular formula C20H21N2O3P B14511546 Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate CAS No. 62569-11-3](/img/structure/B14511546.png)
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is a chemical compound known for its unique structure and properties It is composed of a phosphoramidate group attached to a diphenyl and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate typically involves the reaction of diphenylphosphine with 4-(dimethylamino)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the phosphoramidate bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphoramidate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidates, depending on the type of reaction and the reagents used.
Scientific Research Applications
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate has several scientific research applications, including:
Chemistry: It is used as a ligand in catalysis for various organic reactions, such as cross-coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by coordinating with metal centers in catalytic cycles, facilitating various chemical transformations. Its phosphoramidate group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
- 4-(Diphenylphosphino)-N,N-dimethylaniline
Uniqueness
Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties
Properties
CAS No. |
62569-11-3 |
|---|---|
Molecular Formula |
C20H21N2O3P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-N-diphenoxyphosphoryl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H21N2O3P/c1-22(2)18-15-13-17(14-16-18)21-26(23,24-19-9-5-3-6-10-19)25-20-11-7-4-8-12-20/h3-16H,1-2H3,(H,21,23) |
InChI Key |
KVPUIWQDCRKRKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
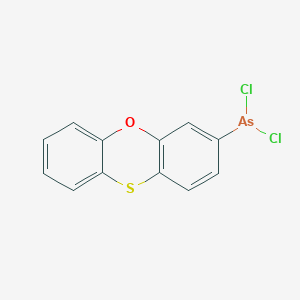
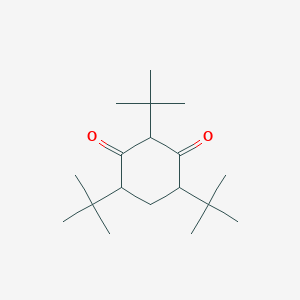
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
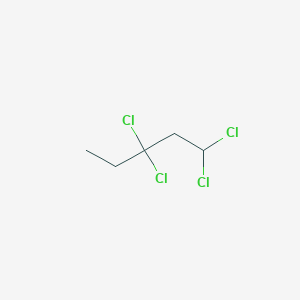
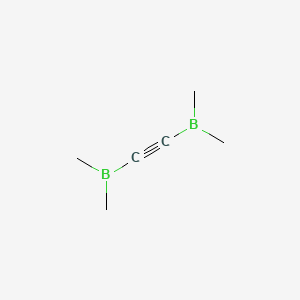
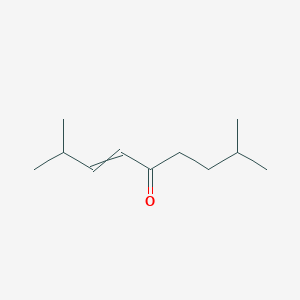
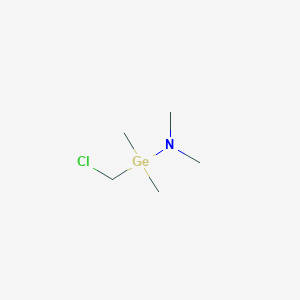

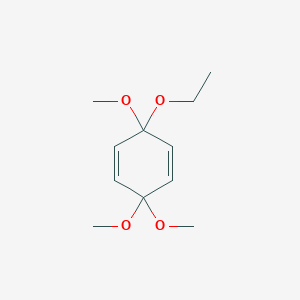

![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
